

# Application Notes and Protocols for Denifanstat in Mouse Models of NASH

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a comprehensive guide for researchers utilizing **Denifanstat** and its surrogates in preclinical mouse models of non-alcoholic steatohepatitis (NASH). The protocols are designed for professionals in drug development and related scientific fields.

### Introduction to Denifanstat

**Denifanstat** (also known as TVB-2640) is a potent and selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[1] In NASH, FASN activity is upregulated, leading to excessive lipid accumulation in the liver, inflammation, and fibrosis.[2] By inhibiting FASN, **Denifanstat** aims to reduce these key drivers of NASH progression.[3] Preclinical studies have largely utilized TVB-3664, a close analog of **Denifanstat** with optimized pharmacokinetic properties in mice.[3]

### **Quantitative Data Summary**

The following tables summarize the dosages and significant outcomes of **Denifanstat**'s surrogate, TVB-3664, in various mouse models of NASH.

Table 1: TVB-3664 Dosage and Administration in Mouse Models of NASH



| Mouse<br>Model | NASH<br>Induction<br>Method                               | Compoun<br>d | Dosage               | Administr<br>ation<br>Route   | Treatmen<br>t Duration | Referenc<br>e |
|----------------|-----------------------------------------------------------|--------------|----------------------|-------------------------------|------------------------|---------------|
| C57BL/6J       | Western Diet (40% fat, 20% fructose, 2% cholesterol )     | TVB-3664     | 10 mg/kg             | Oral<br>gavage,<br>once daily | 8 weeks                | [3]           |
| C57BL/6J       | Western Diet + Carbon Tetrachlori de (CCl4)               | TVB-3664     | 3, 5, or 10<br>mg/kg | Oral<br>gavage,<br>once daily | 12 weeks               | [2]           |
| C57BL/6J       | Fast-Food<br>Diet (FFD)                                   | TVB-3664     | 5 mg/kg              | Oral<br>gavage,<br>once daily | 10 weeks               | [4]           |
| C57BL/6J       | High-<br>Fat/Fructos<br>e/Cholester<br>ol Diet<br>(HFFCD) | TVB-3664     | Not<br>specified     | Oral<br>gavage,<br>once daily | 8 weeks                | [5]           |

Table 2: Summary of Preclinical Efficacy of FASN Inhibition in NASH Mouse Models



| Mouse Model                                                    | Compound                                                                         | Key Findings                                                                                                                                                      | Reference |
|----------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Diet-induced NASH                                              | TVB-3664                                                                         | Reduced NAFLD Activity Score (NAS), fibrosis score, plasma ALT and triglycerides.                                                                                 | [3]       |
| Diet and CCl4-<br>induced NASH                                 | TVB-3664                                                                         | Dose-dependent reduction in liver fibrosis, collagen deposition, and expression of profibrotic genes. Reduced tumor development.                                  | [2]       |
| LDL receptor<br>knockout mice with<br>dyslipidemia and<br>MASH | nockout mice with  TVB-3664 atherosclerosis, and lyslipidemia and improved liver |                                                                                                                                                                   | [4][6][7] |
| Diet-induced, biopsy-<br>TVB-3664<br>confirmed NASH            |                                                                                  | Reversed steatohepatitis, reduced hepatocyte ballooning, inflammation, and steatosis. Lowered plasma ALT and AST. Diminished liver triglycerides and cholesterol. | [5]       |

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving the administration of FASN inhibitors in mouse models of NASH.



## Protocol 1: Induction of NASH using a Western Diet and CCl4

This protocol describes the induction of a fibrotic NASH model in mice, which closely mimics the features of human NASH.[8]

#### Materials:

- 6-week-old male C57BL/6J mice
- High-Fat/High-Cholesterol Western Diet (e.g., 40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]
- Sugar water solution (18.9 g/L D-(+)-Glucose and 23.1 g/L D-(-)-Fructose)[3]
- Carbon Tetrachloride (CCl4)
- Corn oil or other suitable vehicle for CCl4
- TVB-3664
- Vehicle for TVB-3664 (e.g., 30% PEG400 in water)[2]

#### Procedure:

- Acclimatize mice for at least one week upon arrival.
- Provide mice with the Western Diet and sugar water ad libitum for the duration of the study (24 weeks).[2]
- Starting from week 1, administer CCl4 via intraperitoneal (IP) injection once weekly at a dose of 0.2 μl/g body weight.[2]
- From week 13 to week 24, begin daily oral administration of either vehicle or TVB-3664 at the desired dosage (e.g., 3, 5, or 10 mg/kg).[2]
- At the end of the 24-week period, sacrifice the mice and collect blood and liver tissue for analysis.



## Protocol 2: Therapeutic Intervention in an Established Diet-Induced NASH Model

This protocol is designed to evaluate the therapeutic efficacy of a compound in mice with preexisting NASH and fibrosis.

#### Materials:

- Male C57BL/6J mice
- Western Diet (40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]
- TVB-3664
- Vehicle for TVB-3664

#### Procedure:

- Feed mice the Western Diet for an extended period (e.g., 44 weeks) to establish NASH and fibrosis.[3]
- Perform a pre-treatment liver biopsy to confirm the presence of NASH with fibrosis.[3]
- Randomize mice into treatment and vehicle control groups.
- Administer TVB-3664 (e.g., 10 mg/kg) or vehicle orally once daily for 8 weeks while continuing the Western Diet.[3]
- At the end of the treatment period, collect terminal samples for histological and biochemical analysis.

### **Endpoint Analysis**

 Histology: Liver sections should be stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for evaluation of fibrosis. The NAFLD Activity Score (NAS) should be used for grading.



- Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) should be measured as markers of liver injury. Plasma lipids (triglycerides, cholesterol) should also be assessed.
- Gene Expression Analysis: RNA can be extracted from liver tissue to analyze the expression of genes involved in fibrosis (e.g., Collagen1α1, αSMA, TIMP1) and inflammation via RT-qPCR.[2]

# Visualizations Signaling Pathway of FASN Inhibition in NASH







Click to download full resolution via product page

Caption: Mechanism of **Denifanstat** in ameliorating NASH.

## **Experimental Workflow for Preclinical Evaluation**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]
- 2. sagimet.com [sagimet.com]
- 3. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 4. sagimet.com [sagimet.com]
- 5. sagimet.com [sagimet.com]
- 6. Sagimet Biosciences Presents Clinical Denifanstat and Preclinical FASN Inhibitor Data at AASLD The Liver Meeting® 2024 | Sagimet Biosciences Inc [ir.sagimet.com]
- 7. Sagimet Biosciences Presents Clinical Denifanstat and [globenewswire.com]
- 8. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Denifanstat in Mouse Models of NASH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611513#denifanstat-dosage-for-mouse-models-of-nash]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com